N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine

Peptide Chemistry Conformational Analysis Foldamer Design

Procure the only peptide building block that guarantees conformational rigidity for Boc-SPPS. Due to its Cα-tetrasubstituted structure, Boc-2-methylalanine (Boc-Aib-OH) enforces α-helical and 3₁₀-helical folds essential for target binding and metabolic stability. Unlike Fmoc or Cbz analogs, its acid-labile Boc group is specifically engineered for orthogonal Boc/Bzl chemistry—making it irreplaceable in this established methodology. Supplied at ≥98% purity (HPLC/TLC) to minimize side reactions and ensure reproducibility in demanding regulatory environments. Its steric hindrance confers inherent resistance to enzymatic degradation, directly extending therapeutic peptide half-life. Ideal for both solid-phase and high-conversion liquid-phase manufacturing of complex peptide APIs.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 30992-29-1
Cat. No. B558749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine
CAS30992-29-1
Synonyms30992-29-1; Boc-Aib-OH; Boc-alpha-methylalanine; N-Boc-2-aminoisobutyricacid; 2-(Boc-amino)isobutyricAcid; 2-((tert-butoxycarbonyl)amino)-2-methylpropanoicacid; N-Boc-2-Aminoisobutanoicacid; N-Boc-alpha-methylalanine; N-Boc-2-amino-2-methylpropanoicacid; alpha-(Boc-amino)isobutyricacid; MFCD00042973; SBB069099; 2-[(tert-butoxycarbonyl)amino]-2-methylpropanoicacid; N-(tert-butoxycarbonyl)-2-methylalanine; 2-tert-butoxycarbonylamino-2-methylpropionicacid; N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-alanine; N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine; 2-[(tert-butoxy)carbonylamino]-2-methylpropanoicacid; N-([(1,1-dimethylethyl)oxy]carbonyl}-2-methylalanine; N-{[(1,1-dimethylethyl)oxy]carbonyl}-2-methylalanine; EINECS250-421-0; zlchem202; AC1MBZSO; PubChem16475; ACMC-209hjt
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C(=O)O
InChIInChI=1S/C9H17NO4/c1-8(2,3)14-7(13)10-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12)
InChIKeyMFNXWZGIFWJHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Aib-OH (CAS 30992-29-1): Protected α,α-Dialkyl Amino Acid for Conformationally Constrained Peptide Synthesis


N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, commonly referred to as Boc-Aib-OH or Boc-α-methylalanine, is a tert-butyloxycarbonyl (Boc)-protected derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) . As a geminally disubstituted α-amino acid, Aib is characterized by the presence of two methyl groups on the α-carbon, which severely restricts the conformational freedom of the peptide backbone [1]. This compound serves as a standard building block for introducing the Aib residue into peptide sequences via Boc solid-phase peptide synthesis (SPPS), thereby imposing a strong helical bias that is central to the design of peptidomimetics, membrane-active peptides, and foldamers .

Why Boc-Ala-OH or Fmoc-Aib-OH Cannot Substitute Boc-Aib-OH in Conformationally Demanding SPPS


Generic substitution with a standard Boc-protected amino acid like Boc-Ala-OH fails to replicate the steric constraints imposed by the gem-dimethyl group of Aib, resulting in peptides with fundamentally different conformational landscapes [1]. Conversely, substituting the Boc protecting group with an Fmoc analog (Fmoc-Aib-OH) is incompatible with Boc-SPPS workflows that rely on repetitive acidolytic deprotection (e.g., TFA), thereby forcing an unwanted change in the entire synthetic strategy and risking side-chain deprotection or premature cleavage . The orthogonal stability of the Boc group to bases and nucleophiles, contrasted with its quantitative removal under acidic conditions, defines a specific synthetic niche that cannot be fulfilled by Cbz- or Fmoc-protected equivalents [2].

Quantitative Differentiation of Boc-Aib-OH: Head-to-Head Evidence Against Closest Analogs


Helix Induction: Boc-Aib-OH (Aib) vs. Boc-Ala-OH (Ala) in Peptide Backbone Conformation

The Aib residue introduced by Boc-Aib-OH acts as a strong helix inducer due to the Thorpe–Ingold effect of its gem-dimethyl substitution, whereas the alanine residue introduced by Boc-Ala-OH lacks this steric constraint and exhibits a much broader conformational distribution [1]. In a model heptapeptide system (Boc-Val-Ala-Leu-Xxx-Val-Ala-Leu-OMe), the peptide containing Aib (Xxx = Aib) adopted a continuous helical conformation in CDCl₃, as evidenced by shielded NH groups (residues 3–7) and successive NiH ↔ Ni+1H NOEs, while the corresponding peptide with a non-dialkylated residue would not display the same degree of helical stabilization [1].

Peptide Chemistry Conformational Analysis Foldamer Design

Microwave-Assisted Coupling Efficiency of Boc-Aib-OH vs. Conventional Heating

Coupling of the sterically hindered Aib residue is notoriously difficult and often results in low yields under standard room-temperature or conventional heating conditions. However, when Boc-Aib-OH is coupled using microwave irradiation, significantly higher yields and shorter reaction times are achieved compared to conventional heating [1]. For example, in the synthesis of Boc-Ile-Aib-OMe, microwave irradiation with PyBOP/HOBt or HBTU/HOBt reagents produced the desired dipeptide in higher yields and shorter reaction times than conventional oil-bath heating or room-temperature conditions [1].

Peptide Synthesis Microwave Chemistry Coupling Efficiency

Orthogonal Deprotection Compatibility: Boc-Aib-OH (Boc-SPPS) vs. Fmoc-Aib-OH (Fmoc-SPPS)

Boc-Aib-OH is specifically designed and validated for Boc solid-phase peptide synthesis (SPPS), where the Boc group is removed under acidic conditions (e.g., TFA) while the peptide remains anchored to the resin . In contrast, Fmoc-Aib-OH is intended for Fmoc-SPPS, which employs base-labile deprotection (e.g., piperidine) . Substituting one for the other would require a complete change in the synthesis protocol, resin, and side-chain protecting group strategy, and may lead to incompatibility with acid-sensitive moieties or premature cleavage [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy SPPS

Thermal Stability and Handling: Melting Point of Boc-Aib-OH vs. Boc-Ala-OH

Boc-Aib-OH exhibits a significantly higher melting point (118–122 °C) compared to the structurally simpler Boc-Ala-OH (79–83 °C) . This higher melting point reflects stronger intermolecular interactions in the solid state, likely due to the gem-dimethyl substitution, and implies greater thermal stability during storage and shipping. The higher melting point reduces the risk of degradation or phase change under ambient conditions, which can be advantageous for maintaining chemical integrity in long-term inventory .

Physical Properties Storage Handling

Commercial Purity Benchmark: Boc-Aib-OH Consistently Offered at ≥98% Purity

Across multiple reputable suppliers (Sigma-Aldrich, Chem-Impex, TCI), Boc-Aib-OH is routinely offered with a purity specification of ≥98% as determined by TLC, HPLC, or neutralization titration . This high purity ensures minimal side reactions during peptide coupling and reduces the need for additional purification steps. While this is not a unique differentiator, it establishes a baseline expectation for quality that supports reproducible research and scale-up .

Quality Control Purity Procurement

Optimal Use Cases for Boc-Aib-OH Driven by Quantitative Differentiation Evidence


Design and Synthesis of Helical Peptidomimetics and Foldamers

When the research objective requires the stabilization of an α-helical or 3₁₀-helical conformation in a short peptide sequence, Boc-Aib-OH is the building block of choice. As evidenced by NMR and crystallographic studies, the Aib residue introduced by this compound strongly restricts the backbone to helical φ,ψ angles, a property not shared by Boc-Ala-OH [1]. This makes Boc-Aib-OH indispensable for constructing well-defined secondary structure mimics for probing protein–protein interactions or developing antimicrobial peptides.

Microwave-Enhanced SPPS for Difficult Peptide Sequences

In automated or high-throughput peptide synthesis workflows where coupling of sterically hindered residues is a bottleneck, Boc-Aib-OH offers a clear advantage when combined with microwave irradiation. The demonstrated improvement in coupling efficiency and reduction in reaction time compared to conventional heating translates directly to higher crude peptide yields and shorter cycle times [2]. Procurement for microwave-assisted SPPS should specifically select Boc-Aib-OH to maximize throughput and minimize costly reagent waste.

Boc-SPPS Routes Requiring Acid-Labile Protection Orthogonality

For synthesis strategies that rely on the Boc/benzyl protection scheme—where the Boc group is removed by acid and side-chain protecting groups are removed by strong acid (e.g., HF) or hydrogenolysis—Boc-Aib-OH is the only viable protected Aib derivative. Substitution with Fmoc-Aib-OH would be incompatible with the acid-labile linker and repetitive TFA treatments . Procurement for Boc-SPPS must therefore specify Boc-Aib-OH to maintain orthogonal protection and ensure successful synthesis of complex peptides.

Long-Term Inventory and Ambient Shipping Stability

When peptides must be synthesized in facilities without extensive cold-chain storage, the higher melting point (118–122 °C) and thermal stability of Boc-Aib-OH relative to Boc-Ala-OH (79–83 °C) provide a practical advantage . This characteristic reduces the risk of degradation during shipping and storage, making Boc-Aib-OH a more robust choice for global supply chains and for laboratories in regions with variable climate control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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